2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol
Description
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol is a phenolic derivative characterized by a fluorinated methoxyphenyl group linked via a methylene-amino bridge to the ortho position of the phenol ring. Its molecular formula is C₁₄H₁₃FNO₂, with a molar mass of 246.26 g/mol.
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-18-14-7-6-11(8-12(14)15)16-9-10-4-2-3-5-13(10)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIXFCIYCFPAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol typically involves the reaction of 3-fluoro-4-methoxyaniline with formaldehyde and phenol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function . The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenolic Derivatives
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol
- Structure: Differs by a bromine atom replacing the hydroxyl group at the para position of the phenol ring.
- Molecular Formula: C₁₄H₁₂BrFNO₂.
- Applications : Used as an intermediate in organic synthesis; commercial availability suggests utility in drug discovery .
Ethanol, 2-[[(3-fluoro-4-methoxyphenyl)methyl]amino]-
- Structure: Replaces the phenol hydroxyl with an ethanol group.
- Molecular Formula: C₁₀H₁₄FNO₂.
- Properties: Reduced aromaticity and polarity compared to the parent compound. The ethanol group may improve solubility in polar solvents.
- Applications: Potential as a precursor for prodrugs or polymer synthesis .
Analogous Fluorinated Methoxyphenyl Amines
TH-644 (4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide)
- Structure: Features a thiazole core substituted with fluorinated methoxyphenyl and phenoxyphenyl groups.
- Comparison: The thiazole ring introduces heterocyclic aromaticity, which may enhance binding to biological targets compared to the phenolic scaffold.
(4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine
Pyrimidinyl and Quinazolinyl Derivatives
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
- Structure : Combines a pyrimidine ring with fluorophenyl and methoxyphenyl substituents.
- Applications : Similar compounds are explored as kinase inhibitors in oncology .
4-Fluoro-2-(4-{[(3S,4R)-4-(2-hydroxy-2-propanyl)-3-pyrrolidinyl]amino}-6,7-dimethoxy-2-quinazolinyl)phenol
Physicochemical Properties
Key Trends :
- Bromination increases lipophilicity (higher LogP) but reduces solubility.
- Ethanol substitution improves aqueous solubility.
Biological Activity
The compound 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol , also referred to as a fluorinated phenolic compound, has garnered interest in the fields of medicinal chemistry and biological research. Its structural attributes suggest potential interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H15FNO2
- Molecular Weight : 251.28 g/mol
- Structure : The compound features a hydroxyl group, which is crucial for its biological activity and potential interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation : It can interact with receptors, potentially leading to changes in signaling pathways that affect cellular responses.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Jurkat (T-cell leukemia), HeLa (cervical cancer), and HepG2 (liver cancer).
- IC50 Values : Demonstrated low nanomolar inhibitory concentrations against specific cancer types, indicating potent anticancer properties.
Antioxidant Properties
The compound has shown potential antioxidant activity, which is essential for combating oxidative stress in biological systems. This property may contribute to its therapeutic efficacy in various diseases linked to oxidative damage.
Case Studies
- In Vitro Studies
- A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. Results indicated a selective cytotoxicity profile with minimal effects on non-cancerous cells.
- Table 1 summarizes the IC50 values observed across various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Jurkat | 0.021 |
| HeLa | 0.025 |
| HepG2 | 0.031 |
- Enzyme Interaction Studies
- The compound was tested for its ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical in nucleotide metabolism.
- Results indicated strong binding affinity, suggesting its potential role as a therapeutic agent in diseases involving purine metabolism disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
